molecular formula C10H9BrFN B1449406 6-Bromo-3-ethyl-5-fluoro-1H-indole CAS No. 1360940-01-7

6-Bromo-3-ethyl-5-fluoro-1H-indole

Cat. No. B1449406
M. Wt: 242.09 g/mol
InChI Key: FLJTXKINWAOOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-ethyl-5-fluoro-1H-indole (6-BEF-1H-Indole) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects and its potential to be used in laboratory experiments.

Scientific Research Applications

Antiviral Activities 6-Bromo-3-ethyl-5-fluoro-1H-indole derivatives have been synthesized and evaluated for their antiviral activities. Research conducted by Gong Ping (2006) focused on the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives, revealing that these compounds exhibited significant antiviral activities, particularly against the influenza A3 virus and respiratory syncytial virus (RSV) (Gong Ping, 2006).

Crystal Structure and Molecular Analysis The crystal structure and molecular analysis of derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have been studied. A study by D. Geetha et al. (2017) analyzed the crystal structure of an indole derivative, including hydrogen bond interactions and molecular structure stabilization through C–H⋅⋅⋅π interactions (D. Geetha et al., 2017).

Antitumor and Antimicrobial Activities These compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. A study by Fan Houxing (2009) synthesized a series of new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating better inhibitory activity against HMEC cell lines than sunitinib, a known antitumor agent (Fan Houxing, 2009). Additionally, B. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole carbohydrazides, showing moderate to good antiproliferative activity (B. Narayana et al., 2009).

Fluorescence Decay in Proteins The effect of fluoroindoles on the fluorescence decay of tryptophan in proteins has been researched. A study by Tiqing Liu et al. (2005) reported that fluoro substitution in indoles, such as 6-fluoroindole, affects the fluorescence decay of tryptophan in proteins, providing insights into the nonexponential fluorescence decay of tryptophan in proteins (Tiqing Liu et al., 2005).

Retinoic Acid Metabolism Inhibition Some derivatives of 6-Bromo-3-ethyl-5-fluoro-1H-indole have shown potential in inhibiting retinoic acid metabolism. A study by M. Le Borgne et al. (2003) found that certain indole derivatives, including those with bromo and fluoro substituents, exhibited significant inhibitory activity on retinoic acid metabolism (M. Le Borgne et al., 2003).

properties

IUPAC Name

6-bromo-3-ethyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-4-8(11)9(12)3-7(6)10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJTXKINWAOOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-5-fluoro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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